5-Acetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile
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Overview
Description
5-Acetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile is a heterocyclic compound that belongs to the benzodiazepine family Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Corresponding oxides and hydroxyl derivatives.
Reduction: Reduced benzodiazepine derivatives.
Substitution: Various substituted benzodiazepine derivatives.
Scientific Research Applications
5-Acetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and seizure disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Acetyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-2-carbonitrile involves its interaction with specific molecular targets in the body. It is believed to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in inhibitory neurotransmission. By enhancing the effects of GABA, the compound exerts its anxiolytic and anticonvulsant effects. Additionally, it may interact with other molecular pathways, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Clonazepam: Known for its anticonvulsant and muscle relaxant properties.
Uniqueness
Its acetyl and nitrile groups provide opportunities for further chemical modifications, making it a valuable compound for research and development .
Properties
CAS No. |
92911-30-3 |
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Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
5-acetyl-4-methyl-1,2,3,4-tetrahydro-1,5-benzodiazepine-2-carbonitrile |
InChI |
InChI=1S/C13H15N3O/c1-9-7-11(8-14)15-12-5-3-4-6-13(12)16(9)10(2)17/h3-6,9,11,15H,7H2,1-2H3 |
InChI Key |
AYAOYOVBMOFNPL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=CC=CC=C2N1C(=O)C)C#N |
Origin of Product |
United States |
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